- A green route to the synthesis of furan derivatives, China, , ,
Cas no 955-83-9 (2,5-Diphenylfuran)

2,5-Diphenylfuran structure
商品名:2,5-Diphenylfuran
2,5-Diphenylfuran 化学的及び物理的性質
名前と識別子
-
- 2,5-diphenylfuran
- Furan, 2,5-diphenyl-
- PPF (VAN)
- 2,5-diphenyl-furan
- 2FGD8BE3PZ
- PPF
- Furan,5-diphenyl-
- Maybridge1_004213
- VUPDHIIPAKIKAB-UHFFFAOYSA-
- HMS553H13
- VUPDHIIPAKIKAB-UHFFFAOYSA-N
- NSC97358
- BDBM50074964
- SBB008172
- VZ22824
- AK167648
- AX8016251
- 2,5-Diphenylfuran (ACI)
- NSC 97358
- SY048494
- NS00040452
- CHEMBL109224
- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- DB-057592
- 955-83-9
- AS-50033
- NSC-97358
- AKOS015840535
- MFCD00037353
- D3176
- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline
- UNII-2FGD8BE3PZ
- O10619
- CHEBI:50459
- DTXSID5022142
- Q27122078
- SCHEMBL76097
- EINECS 213-474-0
- 2,5-Diphenylfuran
-
- MDL: MFCD00037353
- インチ: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H
- InChIKey: VUPDHIIPAKIKAB-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1
- BRN: 146933
計算された属性
- せいみつぶんしりょう: 220.08900
- どういたいしつりょう: 220.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 13.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.0588 (rough estimate)
- ゆうかいてん: 90°C(lit.)
- ふってん: 345°C(lit.)
- フラッシュポイント: 164.3°C
- 屈折率: 1.5800 (estimate)
- PSA: 13.14000
- LogP: 4.61360
- ようかいせい: 未確定
2,5-Diphenylfuran セキュリティ情報
2,5-Diphenylfuran 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2,5-Diphenylfuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196024-10g |
2,5-Diphenylfuran |
955-83-9 | 97% | 10g |
$327 | 2022-08-30 | |
Chemenu | CM196024-5g |
2,5-Diphenylfuran |
955-83-9 | 97% | 5g |
$266 | 2024-07-18 | |
TRC | D493703-10mg |
2,5-Diphenylfuran |
955-83-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D756760-250mg |
2,5-Diphenylfuran |
955-83-9 | 98.0% | 250mg |
$80 | 2024-06-07 | |
Chemenu | CM196024-25g |
2,5-Diphenylfuran |
955-83-9 | 97% | 25g |
$631 | 2021-08-05 | |
TRC | D493703-100mg |
2,5-Diphenylfuran |
955-83-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB110642-5 g |
2,5-Diphenylfuran; . |
955-83-9 | 5g |
€149.90 | 2023-05-21 | ||
abcr | AB110642-25 g |
2,5-Diphenylfuran; . |
955-83-9 | 25g |
€462.90 | 2023-05-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-275455-1 g |
2,5-Diphenylfuran, |
955-83-9 | 1g |
¥1,068.00 | 2023-07-11 | ||
abcr | AB110642-1g |
2,5-Diphenylfuran, 98%; . |
955-83-9 | 98% | 1g |
€108.10 | 2024-06-12 |
2,5-Diphenylfuran 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C
リファレンス
- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processesAngewandte Chemie, 2009, 48(9), 1681-1684,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and PyrrolesOrganic Letters, 2009, 11(21), 5002-5005,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform
リファレンス
- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II)Journal of Organic Chemistry, 1989, 54(14), 3475-7,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetyleneNature Communications, 2022, 13(1),,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt
リファレンス
- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5Chemical Communications (Cambridge, 2017, 53(47), 6327-6330,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C
1.3 Reagents: Water
リファレンス
- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynesSynthesis, 2013, 45(10), 1373-1379,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt
リファレンス
- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,
ごうせいかいろ 11
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt
リファレンス
- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in WaterACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt
リファレンス
- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesisSynthetic Communications, 2010, 40(3), 370-377,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C
リファレンス
- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol AcetatesAdvanced Synthesis & Catalysis, 2020, 362(20), 4391-4396,
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C
リファレンス
- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furansChemical Communications (Cambridge, 2020, 56(53), 7297-7300,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C
リファレンス
- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24]Dalton Transactions, 2022, 51(44), 17000-17007,
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Chloroform-d ; 4 d, 50 °C
リファレンス
- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of ReactionJournal of Organic Chemistry, 2000, 65(18), 5531-5546,
ごうせいかいろ 19
ごうせいかいろ 20
2,5-Diphenylfuran Raw materials
- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-
- 1,4-Diphenyl-3-butyne-1,2-diol
- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol
- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-
- 1,2-Dibenzoylethane
-
- 1,4-diphenylbut-2-yn-1-one
- 1,4-Diphenylbutadiyne
- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-
2,5-Diphenylfuran Preparation Products
2,5-Diphenylfuran 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
955-83-9 (2,5-Diphenylfuran) 関連製品
- 5471-63-6(1,3-Diphenylisobenzofuran)
- 17113-33-6(2-Phenylfuran)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2060059-68-7(4',4'-difluoro-7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclohexane-4-one)
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
- 1211364-66-7(3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)
- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)
- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2287343-33-1(1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidine-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:955-83-9)2,5-Diphenylfuran

清らかである:99%/99%
はかる:25g/5g
価格 ($):1216.0/1211.0